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Introduction
GSK2798745 is a potent and selective, orally active antagonist of the Transient Receptor

Potential Vanilloid 4 (TRPV4) ion channel.[1][2][3] Developed by GlaxoSmithKline, it has been

investigated as a clinical candidate for conditions such as pulmonary edema associated with

congestive heart failure and chronic cough.[1][4] TRPV4 is a non-selective cation channel that

is activated by a variety of stimuli, including heat, mechanical stress, and endogenous ligands.

Its role in various physiological and pathophysiological processes has made it an attractive

target for therapeutic intervention. This guide provides a comprehensive overview of the

selectivity profile of GSK2798745, detailing its on-target potency, off-target activities, and the

experimental methodologies used for its characterization.

On-Target Activity
GSK2798745 exhibits high-affinity antagonism of the TRPV4 ion channel. Its potency has been

demonstrated in cellular assays measuring the inhibition of agonist-induced calcium influx in

cell lines engineered to express recombinant human and rat TRPV4.

Table 1: On-Target Potency of GSK2798745
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Target Assay Type Cell Line IC50 (nM)

Human TRPV4

(hTRPV4)
FLIPR Calcium Assay HEK293 1.8

Rat TRPV4 (rTRPV4) FLIPR Calcium Assay HEK293 1.6

Selectivity Profile
A critical aspect of drug development is ensuring a candidate molecule has a well-defined

selectivity profile with minimal off-target interactions that could lead to adverse effects. While a

comprehensive screening of GSK2798745 against a broad panel of kinases and receptors is

not publicly available, existing data indicates excellent selectivity against other members of the

TRP channel family.

Table 2: Selectivity of GSK2798745 against other TRP Channels

Off-Target Assay Type Concentration (µM)
% Inhibition /
Activity

TRPM5 Not Specified > 25 Not Specified

TRPA1 Not Specified > 25 Not Specified

TRPC3 Not Specified > 25 Not Specified

TRPC6 Not Specified > 25 Not Specified

Clinical studies have reported that GSK2798745 was well-tolerated in healthy volunteers and

patients with stable heart failure, suggesting an adequate preclinical safety profile.

Furthermore, a major circulating human metabolite of GSK2798745 has been identified and

shown to have diminished potency against TRPV4 with no significant off-target activity.

Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the

selectivity profile of GSK2798745.
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Functional Antagonism of TRPV4 using a FLIPR-Based
Calcium Assay
This assay quantifies the ability of GSK2798745 to inhibit the increase in intracellular calcium

([Ca2+]i) mediated by the activation of the TRPV4 channel.

a. Cell Culture and Plating:

Human Embryonic Kidney (HEK293) cells stably expressing recombinant human TRPV4 are

cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine

serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

For the assay, cells are seeded into 384-well black-walled, clear-bottom microplates at a

density that ensures a confluent monolayer on the day of the experiment.

b. Dye Loading:

The cell culture medium is removed, and the cells are washed with a buffered saline solution

(e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

A calcium-sensitive fluorescent dye, such as Fluo-4 AM, is prepared in the assay buffer

containing an organic anion transporter inhibitor (e.g., probenecid) to prevent dye extrusion.

The dye solution is added to the cells, and the plate is incubated for approximately 1 hour at

37°C to allow for de-esterification of the dye within the cells.

c. Compound Addition and Fluorescence Reading:

Serial dilutions of GSK2798745 are prepared in the assay buffer.

The dye-loaded cell plate and the compound plate are placed into a Fluorometric Imaging

Plate Reader (FLIPR).

A baseline fluorescence reading is taken before the addition of the compounds.

GSK2798745 dilutions are added to the cells, followed by a short incubation period.
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The TRPV4 channel is then activated by the addition of a specific agonist, such as

GSK1016790A, at a concentration that elicits a sub-maximal response (e.g., EC80).

The fluorescence intensity is monitored in real-time, both before and after the addition of the

agonist.

d. Data Analysis:

The increase in fluorescence upon agonist addition is indicative of calcium influx through the

TRPV4 channel.

The inhibitory effect of GSK2798745 is calculated as the percentage reduction in the

agonist-induced fluorescence signal.

IC50 values are determined by fitting the concentration-response data to a four-parameter

logistic equation.
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FLIPR Assay Workflow

Start

Plate HEK293-hTRPV4 cells

Load cells with Fluo-4 AM

Add GSK2798745

Add GSK1016790A (TRPV4 agonist)

Measure Ca2+ influx via FLIPR

Calculate IC50

End

Click to download full resolution via product page

FLIPR Assay Workflow for GSK2798745
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Radioligand Binding Assay for Off-Target Assessment
This assay is used to determine the ability of GSK2798745 to displace a known radiolabeled

ligand from a panel of receptors, ion channels, and transporters, thus identifying potential off-

target binding interactions.

a. Membrane Preparation:

Cell membranes are prepared from cell lines or tissues endogenously or recombinantly

expressing the target of interest.

Cells or tissues are homogenized in a buffered solution and centrifuged to pellet the

membranes.

The membrane pellet is washed and resuspended in an appropriate assay buffer, and the

protein concentration is determined.

b. Competition Binding:

A fixed concentration of a specific radioligand (e.g., ³H- or ¹²⁵I-labeled) is incubated with the

prepared membranes.

A range of concentrations of GSK2798745 is added to compete for binding with the

radioligand.

Non-specific binding is determined in the presence of a high concentration of an unlabeled

ligand known to bind to the target.

The reaction is incubated at a specific temperature for a duration sufficient to reach

equilibrium.

c. Separation and Detection:

The bound and free radioligand are separated by rapid filtration through a glass fiber filter,

which traps the membranes with the bound radioligand.

The filters are washed to remove any unbound radioligand.
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The amount of radioactivity retained on the filters is quantified using a scintillation counter.

d. Data Analysis:

The percentage of specific binding of the radioligand is calculated for each concentration of

GSK2798745.

The concentration of GSK2798745 that inhibits 50% of the specific binding of the radioligand

(IC50) is determined.

The inhibitory constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff

equation.

Signaling Pathways
GSK2798745 exerts its therapeutic effect by blocking the TRPV4 signaling cascade. Activation

of TRPV4 leads to an influx of calcium, which acts as a second messenger to initiate a variety

of downstream cellular responses.

TRPV4 Signaling Pathway and Inhibition by GSK2798745
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Click to download full resolution via product page

Inhibition of TRPV4 Signaling by GSK2798745

Conclusion
GSK2798745 is a highly potent and selective antagonist of the TRPV4 ion channel. The

available data demonstrates its high affinity for its intended target and a favorable selectivity

profile against other TRP channels. While comprehensive data from broad panel screening is

not publicly available, the progression of GSK2798745 into clinical trials indicates a thorough

preclinical safety and selectivity assessment. The experimental protocols outlined in this guide

provide a framework for the evaluation of the on-target and off-target activities of TRPV4

inhibitors. Further research and disclosure of broader selectivity data would provide an even

more complete understanding of the pharmacological profile of this clinical candidate.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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